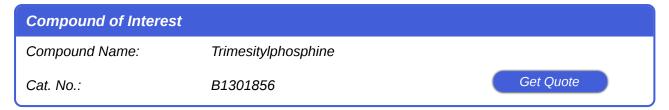


An In-depth Technical Guide to the Steric Bulk of Trimesitylphosphine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the steric properties of **trimesitylphosphine** $(P(mes)_3)$, a bulky phosphine ligand critical in various chemical applications. Understanding the steric nature of this ligand is paramount for designing catalysts, predicting reaction outcomes, and developing novel therapeutics. This document outlines the quantitative measures of its steric bulk, details the experimental protocols for their determination, and explores the profound influence of its steric hindrance on reactivity.

Introduction to Trimesitylphosphine and Steric Bulk

Trimesitylphosphine, with its three bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central phosphorus atom, is a quintessential example of a sterically demanding ligand. The sheer size of these groups creates a congested environment around the phosphorus donor atom, significantly influencing its coordination chemistry and reactivity. In the realm of organometallic chemistry and catalysis, the steric and electronic properties of phosphine ligands are pivotal in controlling the activity and selectivity of metal complexes. Steric effects, arising from the spatial arrangement of atoms, can dictate the number of ligands that can coordinate to a metal center, influence the rates of ligand substitution, and control the regioselectivity and stereoselectivity of catalytic reactions.[1]

Quantitative Assessment of Steric Bulk



The steric bulk of **trimesitylphosphine** can be quantified using several parameters, with the most common being the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Parameter	Value	Description
Tolman Cone Angle (θ)	212°	A measure of the solid angle formed by the ligand at the metal center.[2]
Percent Buried Volume (%Vbur)	~40-50% (estimated)	The percentage of the coordination sphere around a metal that is occupied by the ligand.[3][4]

Note: The percent buried volume is an estimation as the exact value can vary depending on the specific metal complex and the calculation method used.

These parameters provide a quantitative means to compare the steric influence of **trimesitylphosphine** with other phosphine ligands, aiding in the rational design of catalysts and reagents.

Experimental Protocols for Determining Steric Parameters

3.1. Determination of the Tolman Cone Angle (θ)

The Tolman cone angle is a widely used metric to quantify the steric bulk of phosphine ligands. [2] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.[2][5]

Methodology:

The original method developed by Chadwick A. Tolman involved the use of physical space-filling (CPK) models of the phosphine ligand coordinated to a nickel center with a standardized Ni-P bond length of 2.28 Å.[2] Modern approaches utilize computational methods based on crystallographic data or molecular modeling.[6][7]



Computational Protocol for Cone Angle Calculation:

- Obtain Structural Data: The three-dimensional coordinates of the **trimesitylphosphine** ligand, either from X-ray crystallography of a metal complex or through computational optimization (e.g., using Density Functional Theory), are required.[7][8]
- Define the Cone: A cone is constructed with its vertex at the position of the metal atom (or a hypothetical metal position at a standard bond length from the phosphorus atom).
- Encompass the Ligand: The angle of the cone is increased until it tangentially touches the van der Waals spheres of all the atoms of the mesityl groups.
- Determine the Angle: The resulting apex angle of this cone is the Tolman cone angle, θ .[5]
- 3.2. Determination of the Percent Buried Volume (%Vbur)

The percent buried volume is a more recent and often more accurate descriptor of a ligand's steric demand, as it considers the entire volume occupied by the ligand in the coordination sphere of the metal.[3][4][9][10]

Methodology:

The calculation of %Vbur is typically performed using specialized software that analyzes the crystallographic information file (CIF) of a metal-phosphine complex.[11]

Computational Protocol for %Vbur Calculation:

- Input Structural Data: The CIF file of a metal complex containing the trimesitylphosphine ligand is loaded into the software (e.g., SambVca).[11]
- Define the Sphere: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.
- Calculate Occupied Volume: The program calculates the volume within this sphere that is occupied by the van der Waals spheres of the atoms of the **trimesitylphosphine** ligand.
- Determine the Percentage: The percent buried volume is then calculated as the ratio of the volume occupied by the ligand to the total volume of the sphere, multiplied by 100.[11]



Synthesis of Trimesitylphosphine

Trimesitylphosphine is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride.[12][13][14]

Experimental Protocol:

- Materials:
 - 2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)
 - Magnesium turnings
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - Phosphorus trichloride (PCI₃)
 - Inert atmosphere (Nitrogen or Argon)
 - Standard Schlenk line and glassware

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of mesityl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (mesitylmagnesium bromide). The reaction mixture is typically stirred and may require gentle heating to initiate.
- Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. This reaction is highly exothermic and the addition rate should be carefully controlled to maintain a low temperature.
- Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.



Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted with diethyl ether. The combined organic layers are dried over anhydrous
sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced
pressure. The crude product is then purified by recrystallization from a suitable solvent
such as ethanol or a mixture of ethanol and dichloromethane to yield
trimesitylphosphine as a white crystalline solid.

Influence of Steric Bulk on Reactivity

The significant steric bulk of **trimesitylphosphine** imposes major constraints on its coordination and reactivity, leading to several characteristic behaviors:

- Limited Coordination Number: The large cone angle and buried volume of P(mes)₃ often prevent the coordination of more than one or two of these ligands to a single metal center, favoring the formation of low-coordinate complexes.
- Stabilization of Reactive Species: By sterically protecting the metal center,
 trimesitylphosphine can stabilize otherwise reactive species, such as low-valent metal complexes or coordinatively unsaturated intermediates.
- Selective Complexation: The steric hindrance of **trimesitylphosphine** can lead to selective complexation with smaller or more accessible metal ions. For instance, it readily forms complexes with linear two-coordinate metals like gold(I), but its coordination to larger or more crowded metal centers can be challenging.[15][16]
- 5.1. Experimental Protocol for the Synthesis of [AuCl(P(mes)₃)]

The synthesis of chloro(**trimesitylphosphine**)gold(I) is a representative example of the coordination chemistry of this bulky ligand.[17]

- Materials:
 - Gold(III) chloride trihydrate (HAuCl₄·3H₂O) or a suitable gold(I) precursor like [AuCl(SMe₂)]
 - Trimesitylphosphine (P(mes)₃)
 - Ethanol or a mixture of dichloromethane and hexane



Inert atmosphere (optional but recommended)

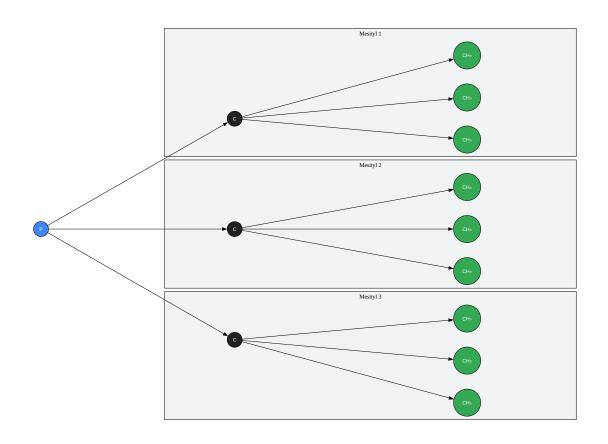
Procedure:

- Preparation of the Gold Precursor Solution: A solution of the gold precursor is prepared in a suitable solvent. If starting from HAuCl₄·3H₂O, it is often reduced in situ in the presence of the phosphine. A more direct route involves using a pre-formed Au(I) complex.
- Reaction with Trimesitylphosphine: A solution of trimesitylphosphine in the same solvent is added to the gold precursor solution with stirring. The reaction is typically rapid and may result in the precipitation of the product.
- Isolation and Purification: The resulting white precipitate of [AuCl(P(mes)₃)] is collected by filtration, washed with the reaction solvent and then a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.

Visualizing Steric and Synthetic Concepts

Diagram 1: Structure of Trimesitylphosphine





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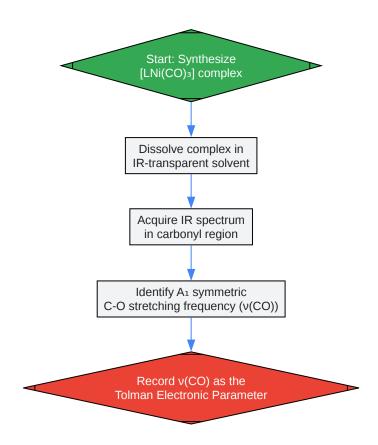
A simplified representation of the **trimesitylphosphine** molecule.

Diagram 2: Tolman Cone Angle Concept

Conceptual illustration of the Tolman cone angle (θ) .

Diagram 3: Experimental Workflow for TEP Determination



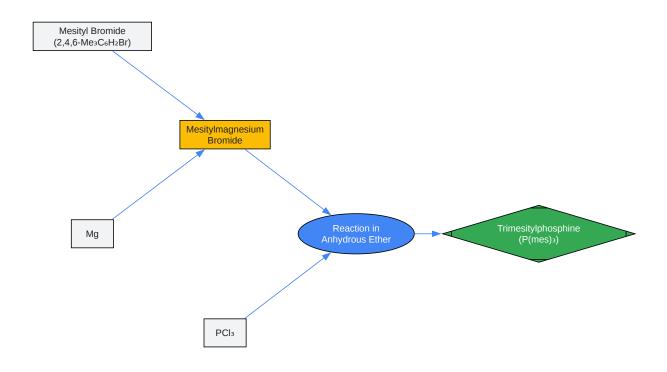


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Workflow for the experimental determination of the Tolman Electronic Parameter.

Diagram 4: Synthesis of Trimesitylphosphine





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A schematic representation of the synthesis of **trimesitylphosphine**.

Conclusion

Trimesitylphosphine stands as a cornerstone bulky ligand in modern chemistry. Its significant steric hindrance, quantitatively described by its large cone angle and percent buried volume, profoundly dictates its chemical behavior. This guide has provided a detailed overview of the methods used to quantify its steric bulk, offered experimental protocols for its synthesis and for the formation of its metal complexes, and illustrated key concepts through diagrams. For researchers and professionals in drug development and catalysis, a thorough understanding of the steric properties of trimesitylphosphine is indispensable for the rational design of new molecules and processes with enhanced efficiency and selectivity.



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